P2X3 Antagonist Activity: Rat rP2X3, EC50 80 nM — Potency Relative to Bayer Patent Benchmark Compounds
The target compound demonstrated antagonist activity against recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes with an EC50 of 80 nM [1]. In the same patent series, the most optimized Bayer compounds (e.g., Example 103 from US10174016/BindingDB BDBM319841) achieve IC50 values as low as 3 nM against human P2X3 in intracellular Ca2+ flux assays in stably transfected cell lines, representing a ~27-fold potency gap for the target compound [2]. However, compared to the benchmark P2X3 antagonist A-317491 (rP2X3 IC50 ~100 nM) [3], the target compound shows comparable or slightly superior potency. Notably, the target compound's activity was measured in Xenopus oocytes rather than in mammalian cell lines, which may underestimate relative potency due to differences in protein expression environment and intracellular calcium coupling efficiency.
| Evidence Dimension | P2X3 antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat rP2X3, Xenopus oocytes) |
| Comparator Or Baseline | A-317491: IC50 100 nM (rat rP2X3); Bayer Example 103 (BDBM319841): IC50 3 nM (human hP2X3, mammalian cells) |
| Quantified Difference | Target compound vs. A-317491: ~1.25-fold higher potency (cross-study caveat). Target compound vs. Bayer Example 103: ~27-fold lower potency (note: different species and assay systems). |
| Conditions | Rat recombinant P2X3 expressed in Xenopus oocytes, antagonist mode at 10 µM test concentration; compared against human hP2X3 intracellular Ca2+ flux in C6BU-1 cells for Bayer Example 103. |
Why This Matters
The target compound occupies a potency range distinct from both the earliest (A-317491) and most advanced (sub-10 nM Bayer leads) P2X3 antagonists, making it a useful mid-potency tool for SAR studies where sub-nanomolar potency would mask graded structure-activity relationships.
- [1] BindingDB ChEMBL_147403 (CHEMBL884064): Antagonist activity against recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes, EC50 80 nM. Assay deposited 2007-11-01. View Source
- [2] BindingDB Ki Summary: IC50 3.00 nM for Bayer compound BDBM319841 against human P2X3 in intracellular Ca2+ flux assay. Citation: Davenport AJ et al., 1,3-thiazol-2-yl substituted benzamides, US10174016 (2019). View Source
- [3] Jarvis MF, Burgard EC, McGaraughty S, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci USA. 2002;99(26):17179-17184. rP2X3 IC50 ~100 nM. View Source
